molecular formula C23H19N3O4S B3606558 4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole

4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole

Cat. No.: B3606558
M. Wt: 433.5 g/mol
InChI Key: BHTFYGXYQHHRQE-UHFFFAOYSA-N
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Description

4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzylsulfanyl group, a dioxolane ring, a nitro group, and a phenyl-substituted indazole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Indazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Nitro Group: Nitration of the indazole core can be performed using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the indazole ring.

    Formation of the Dioxolane Ring: The dioxolane ring can be introduced through the reaction of the appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The phenyl ring and the indazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or binding to DNA or RNA.

Comparison with Similar Compounds

4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole can be compared with other similar compounds, such as:

    4-(methylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenyl-1H-indazole: This compound has a methylsulfanyl group instead of a benzylsulfanyl group, which may affect its reactivity and biological activity.

    4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-amino-1-phenyl-1H-indazole: This compound has an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    4-(benzylsulfanyl)-3-(1,3-dioxolan-2-yl)-6-nitro-1-(4-methylphenyl)-1H-indazole: This compound has a methyl-substituted phenyl ring, which may influence its interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

4-benzylsulfanyl-3-(1,3-dioxolan-2-yl)-6-nitro-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c27-26(28)18-13-19-21(20(14-18)31-15-16-7-3-1-4-8-16)22(23-29-11-12-30-23)24-25(19)17-9-5-2-6-10-17/h1-10,13-14,23H,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTFYGXYQHHRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])SCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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